N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide
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Overview
Description
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indoline moiety, a sulfonyl group, and an o-tolyloxyacetamide group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes:
Formation of Indoline Sulfonyl Intermediate: Indoline is reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the indoline sulfonyl intermediate.
Alkylation: The indoline sulfonyl intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Acylation: The resulting compound undergoes acylation with o-tolyloxyacetyl chloride in the presence of a base to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or acetamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indoline or acetamide derivatives.
Scientific Research Applications
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(p-tolyloxy)acetamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(m-tolyloxy)acetamide: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
Uniqueness
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide is unique due to the specific positioning of the o-tolyloxy group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its para- and meta- counterparts.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-6-2-5-9-18(15)25-14-19(22)20-11-13-26(23,24)21-12-10-16-7-3-4-8-17(16)21/h2-9H,10-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAPXFKYRYBLEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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